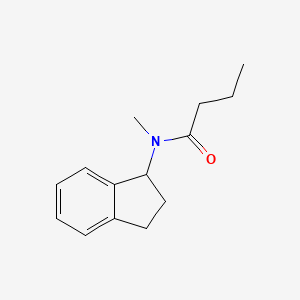
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its potential to enhance physical performance.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, energy metabolism, and glucose uptake in skeletal muscle and liver. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to reduce inflammation in adipose tissue by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been shown to improve physical performance by increasing endurance and reducing fatigue in animal models. It has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to improved endurance capacity. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to increase oxygen uptake and reduce lactate accumulation during exercise, indicating improved aerobic capacity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate PPARδ in various tissues, and its potential to improve physical performance in animal models. However, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has some limitations, including its potential to cause cancer in animal models, its unknown long-term effects on human health, and its potential to enhance athletic performance, which raises ethical concerns.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, including its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases, its effects on mitochondrial function and oxidative stress, its long-term safety and efficacy in humans, and its potential to enhance physical performance in athletes. Moreover, further research is needed to understand the mechanisms underlying the potential carcinogenic effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide and to develop safer and more effective PPARδ agonists for therapeutic use.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide involves several steps, including the condensation of 2-bromo-4-methylpentanoic acid with 2-amino-3-methylbenzoic acid, followed by cyclization with trifluoroacetic anhydride to form the indene ring. The resulting compound is then treated with methylamine to yield N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in adipose tissue. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle and liver.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-14(16)15(2)13-10-9-11-7-4-5-8-12(11)13/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYRHMYOGWAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

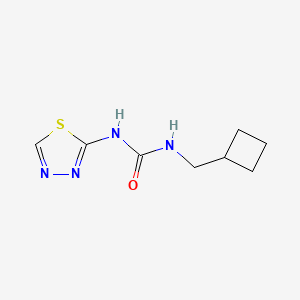
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
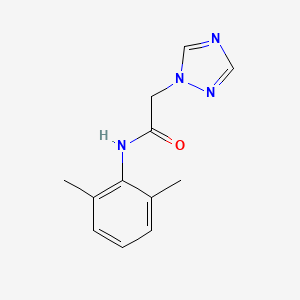
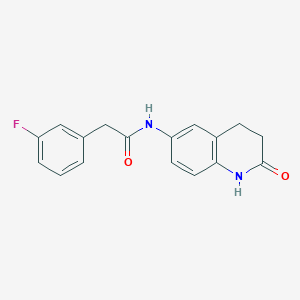
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
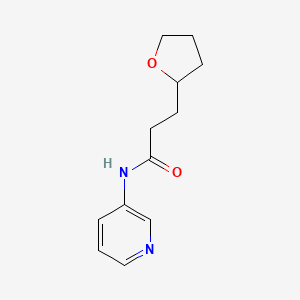


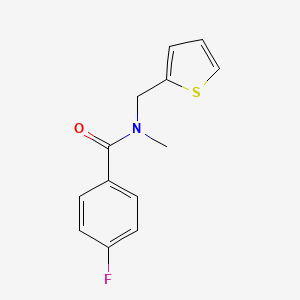
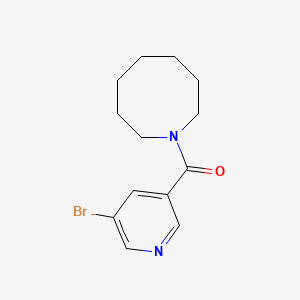
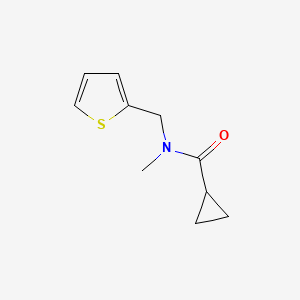
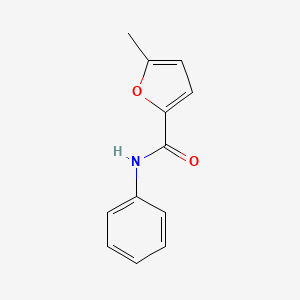
![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)